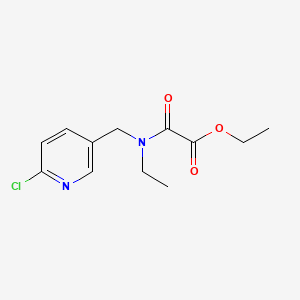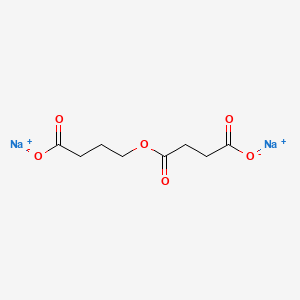
4-(3-Carboxypropoxy)-4-oxobutanoic Acid Disodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Carboxypropoxy)-4-oxobutanoic Acid Disodium Salt is a chemical compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a carboxypropoxy group and an oxobutanoic acid moiety. It is often used in research due to its reactivity and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Carboxypropoxy)-4-oxobutanoic Acid Disodium Salt typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the esterification of 4-oxobutanoic acid with 3-carboxypropyl alcohol, followed by neutralization with sodium hydroxide to form the disodium salt. The reaction conditions often include the use of a catalyst, such as sulfuric acid, and heating to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pH, is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Carboxypropoxy)-4-oxobutanoic Acid Disodium Salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The carboxypropoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
4-(3-Carboxypropoxy)-4-oxobutanoic Acid Disodium Salt has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(3-Carboxypropoxy)-4-oxobutanoic Acid Disodium Salt involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. Its carboxypropoxy group can interact with active sites of enzymes, altering their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(D-3-amino-3-carboxypropoxy)phenylglyoxylic acid oxime: This compound shares a similar carboxypropoxy group but differs in its overall structure and functional groups.
2-(1-Oxo-3-Carboxypropoxy)-Methyl-5,10,15,20-Tetraphenylporphin: Another compound with a carboxypropoxy group, used in photodynamic therapy research.
Uniqueness
4-(3-Carboxypropoxy)-4-oxobutanoic Acid Disodium Salt is unique due to its specific combination of functional groups, which confer distinct reactivity and potential biological activity. Its disodium salt form enhances its solubility in water, making it suitable for various aqueous applications.
Propiedades
Fórmula molecular |
C8H10Na2O6 |
|---|---|
Peso molecular |
248.14 g/mol |
Nombre IUPAC |
disodium;4-(3-carboxylatopropoxy)-4-oxobutanoate |
InChI |
InChI=1S/C8H12O6.2Na/c9-6(10)2-1-5-14-8(13)4-3-7(11)12;;/h1-5H2,(H,9,10)(H,11,12);;/q;2*+1/p-2 |
Clave InChI |
GQHLOWBTHDQCBD-UHFFFAOYSA-L |
SMILES canónico |
C(CC(=O)[O-])COC(=O)CCC(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


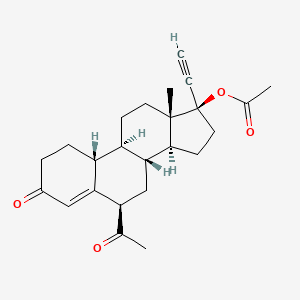
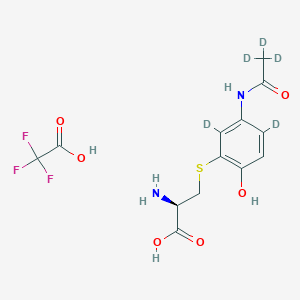



![2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethylurea](/img/structure/B13847661.png)
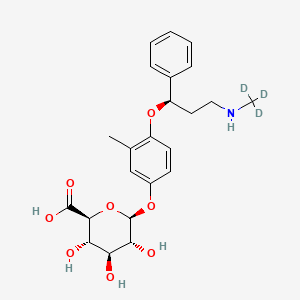
![7-[(2S,5R)-5-[(2S,5R)-5-[(2S,5R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one](/img/structure/B13847664.png)
![(2S)-2-[[(2R,5S)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]propanoic acid](/img/structure/B13847665.png)


![tert-butyl 3-[3-(methoxycarbonyl)phenyl]-6-nitro-1H-indazole-1-carboxylate](/img/structure/B13847684.png)
